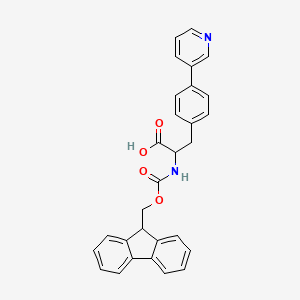

n-Fmoc-4-(3-pyridinyl)-d-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

n-Fmoc-4-(3-pyridinyl)-d-phenylalanine is a synthetic compound that belongs to the class of Fmoc-protected amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid, along with a pyridinyl group attached to the phenylalanine side chain. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.

Métodos De Preparación

The synthesis of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine typically involves the following steps:

Fmoc Protection: The amino group of d-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting d-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Pyridinyl Substitution: The phenylalanine side chain is modified by introducing a pyridinyl group. This can be done through a substitution reaction where the phenyl group is replaced by a pyridinyl group using appropriate reagents and conditions.

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for efficient and high-yield production of Fmoc-protected amino acids.

Análisis De Reacciones Químicas

n-Fmoc-4-(3-pyridinyl)-d-phenylalanine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction yields the free amino acid.

Coupling Reactions: The free amino group can participate in peptide coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

Oxidation and Reduction: The pyridinyl group can undergo oxidation and reduction reactions, depending on the specific conditions and reagents used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be performed using reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Chemistry in Peptide Synthesis

The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is widely utilized in solid-phase peptide synthesis (SPPS). The introduction of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine into peptide sequences allows for the creation of peptides with enhanced biological properties. The compound's unique structure contributes to the development of peptides that can exhibit specific binding affinities and biological activities.

Biological Applications

Antimicrobial Activity

Research indicates that Fmoc-protected peptides, including those containing this compound, show significant antibacterial properties against Gram-positive bacteria. The mechanism involves the disruption of bacterial membranes and interference with cellular functions, making these compounds potential candidates for new antimicrobial agents .

Quorum Sensing Inhibition

Phenylalanine derivatives have been identified as effective quorum sensing inhibitors. Compounds similar to this compound have demonstrated the ability to modulate bacterial communication, which is crucial for biofilm formation and virulence factor expression. This property is particularly relevant in developing therapeutic strategies against bacterial infections that rely on quorum sensing .

Material Science

Hydrogel Formation

The self-assembly properties of Fmoc-dipeptides have been extensively studied. This compound can participate in forming hydrogels through supramolecular interactions. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Studies

Mecanismo De Acción

The mechanism of action of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and can be removed when needed to allow for further reactions.

In biological studies, the pyridinyl group can interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific peptide or protein in which this compound is incorporated.

Comparación Con Compuestos Similares

n-Fmoc-4-(3-pyridinyl)-d-phenylalanine can be compared with other Fmoc-protected amino acids and pyridinyl-substituted amino acids:

n-Fmoc-4-(3-pyridinyl)-l-phenylalanine: This is the l-enantiomer of the compound and has similar properties and applications. The choice between the d- and l-enantiomers depends on the specific requirements of the synthesis or study.

n-Fmoc-4-(2-pyridinyl)-d-phenylalanine: This compound has a pyridinyl group attached at a different position on the phenylalanine side chain. The position of the pyridinyl group can influence the compound’s reactivity and interactions.

n-Fmoc-4-(4-pyridinyl)-d-phenylalanine: Similar to the previous compound, this one has the pyridinyl group attached at the 4-position. The different position can affect the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and interactions compared to other similar compounds.

Actividad Biológica

n-Fmoc-4-(3-pyridinyl)-d-phenylalanine is a synthetic amino acid derivative that has garnered attention in various fields of biological research, particularly in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridinyl moiety attached to the d-phenylalanine backbone, which significantly influences its biological activity and stability. This article explores the biological activity of this compound, including its synthesis, applications, and mechanisms of action.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

Synthesis Overview

- Fmoc Protection : The amino group of d-phenylalanine is protected using Fmoc chloride in the presence of a base (e.g., sodium carbonate).

- Pyridinyl Substitution : The phenyl side chain is modified by introducing a pyridinyl group through substitution reactions.

- Deprotection and Coupling : The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide coupling reactions with other amino acids or peptide fragments.

Biological Activity

The biological activity of this compound is multifaceted, with implications in several domains:

1. Peptide Synthesis

This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of pyridinyl groups into peptides, which can enhance their biological activity and stability .

2. Medicinal Chemistry

The compound is utilized in the design and synthesis of peptide-based drugs. The presence of the pyridinyl moiety can influence the pharmacokinetic properties of peptides, potentially improving their efficacy as therapeutic agents . For instance, studies have shown that similar compounds exhibit significant anti-inflammatory and antimicrobial activities, suggesting potential applications in treating various diseases .

3. Biological Studies

Researchers employ this compound to explore protein-protein interactions and enzyme-substrate dynamics. The incorporation of this compound into peptides allows for probing structural and functional aspects of proteins .

The mechanism by which this compound exerts its biological effects largely depends on its incorporation into larger peptide structures. The Fmoc group protects the amino functionality during synthesis, while the pyridinyl group may interact with specific molecular targets such as enzymes or receptors, modulating their activity .

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure/Characteristic | Biological Activity |

|---|---|---|

| n-Fmoc-4-(2-pyridinyl)-d-phenylalanine | Pyridinyl group at position 2 | Similar applications but different reactivity |

| n-Fmoc-4-(4-pyridinyl)-d-phenylalanine | Pyridinyl group at position 4 | Varies in stability and interaction profiles |

| n-Fmoc-4-(3-pyridinyl)-l-phenylalanine | l-enantiomer variant | Similar properties; enantiomeric effects |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : A series of amino acid derivatives based on similar scaffolds demonstrated potent antimicrobial properties against various pathogens, suggesting that modifications like those seen in n-Fmoc derivatives could enhance efficacy .

- Anti-inflammatory Properties : Research into related compounds has shown significant anti-inflammatory effects in vivo, indicating that n-Fmoc derivatives could be explored for therapeutic use in inflammatory diseases .

Propiedades

Fórmula molecular |

C29H24N2O4 |

|---|---|

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-3-ylphenyl)propanoic acid |

InChI |

InChI=1S/C29H24N2O4/c32-28(33)27(16-19-11-13-20(14-12-19)21-6-5-15-30-17-21)31-29(34)35-18-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-15,17,26-27H,16,18H2,(H,31,34)(H,32,33) |

Clave InChI |

DZGDZWAEMSASLS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CN=CC=C5)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.